molecular formula C12H12N4O2 B3327427 Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine CAS No. 34294-67-2

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine

Cat. No.: B3327427
CAS No.: 34294-67-2
M. Wt: 244.25
InChI Key: SCNPGKBZQYWAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine (CAS: 16435-75-9) is a polycyclic aromatic compound featuring a dibenzo[1,4]dioxine core with four amine substituents at the 2,3,7,8 positions. Its molecular formula is C₁₂H₁₂N₄O₂·4HCl in its tetrahydrochloride form . This compound is notable for its role as a multifunctional ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its tetraamine groups facilitate robust coordination with metal ions .

Properties

IUPAC Name

dibenzo-p-dioxin-2,3,7,8-tetramine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNPGKBZQYWAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure settings to ensure the correct formation of the dioxine ring and the attachment of amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to achieve high purity levels, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the amine groups, potentially converting them into other functional groups.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine serves as a precursor in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions due to its ability to participate in oxidation, reduction, and substitution reactions. For instance:

  • Oxidation can lead to the formation of quinones.
  • Reduction may modify the amine groups into other functional groups.
  • Substitution reactions can produce various substituted derivatives of the dioxine compound.

Biology

In biological research, this compound is studied for its stability and reactivity in biological systems. It can interact with various enzymes and proteins, making it useful for:

  • Investigating biochemical pathways.
  • Understanding cellular processes affected by dioxin-like compounds.

Medicine

Ongoing research explores the therapeutic potential of this compound. Its biological activity suggests possible applications in drug development and treatment strategies for diseases influenced by dioxin exposure. Studies have indicated that similar compounds can induce mutations and affect gene expression pathways related to carcinogenesis.

Industry

The unique properties of this compound are exploited in the production of specialized materials and chemicals. Its role as a catalyst in certain industrial processes highlights its versatility and importance.

Case Study 1: Dioxin Exposure

A significant study conducted by the University of Michigan examined human exposure to dioxin-contaminated sediments. The findings revealed elevated serum levels of 2,3,4,7,8-pentaCDF among individuals consuming locally raised beef and vegetables. This case underscores the relevance of dioxin compounds in environmental health studies and their implications for public safety .

Case Study 2: Pharmacological Research

Research into this compound's effects on cellular mechanisms has provided insights into its potential pharmacological applications. Investigations focus on how this compound interacts with specific molecular targets and pathways that could lead to therapeutic advancements .

Chemical Properties and Reactions

Reaction Type Description Common Reagents
OxidationConverts amines to quinonesPotassium permanganate
ReductionModifies amine groupsLithium aluminum hydride
SubstitutionReplaces amine groups with othersHalogenating agents

The ability of this compound to undergo these reactions makes it a valuable tool in synthetic organic chemistry.

Mechanism of Action

The mechanism by which Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Dibenzo[1,4]dioxins

  • Example: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD, CAS: 1746-01-6) Structure: Chlorine substituents instead of amines. Properties: High toxicity (EC₅₀ values in the nM range) and environmental persistence due to halogenation . Applications: Not used synthetically; primarily studied for environmental toxicity . Contrast: Unlike the tetraamine derivative, halogenated dioxins lack functional groups for coordination chemistry, limiting their utility in materials science .

Dibenzo[1,4]thiazepine Derivatives

  • Example : 11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (CAS: N/A)
    • Structure : Contains a thiazepine ring with sulfone and carboxylic acid groups.
    • Properties : Demonstrated dopamine receptor antagonism (Ki < 100 nM for D₂ receptors) .
    • Applications : Pharmaceutical candidates for neurological disorders.
    • Contrast : The sulfone and carboxyl groups enhance biological activity but reduce stability in acidic conditions compared to the tetraamine’s robust amine-based framework .

Natural Dibenzo[1,4]dioxine Derivatives

  • Example: 1-(3',5'-Dihydroxyphenoxy)dibenzo[b,e][1,4]dioxine-2,4,7,9-tetraol (Isolated from Ecklonia maxima) Structure: Phenolic hydroxyl groups instead of amines. Properties: Cytotoxic activity against cancer cells (IC₅₀ ~ 10–50 μM) due to phenolic redox activity . Contrast: The natural derivative’s polarity limits its use in hydrophobic materials, whereas the synthetic tetraamine’s amine groups enable versatile functionalization .

Physicochemical and Functional Properties

Property Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine 2,3,7,8-TCDD Dibenzo[1,4]thiazepine Derivative
Molecular Weight (g/mol) 214.22 (free base); 432.12 (tetrahydrochloride) 321.97 ~350–400
Solubility Soluble in DMSO, DMF; insoluble in water (free base) Lipophilic Soluble in DMSO, ethanol
Thermal Stability Stable up to 250°C (decomposition) Degrades >800°C Stable in neutral conditions
Key Functional Groups Four amines (-NH₂) Four chlorines (-Cl) Sulfone (-SO₂), carboxyl (-COOH)

Biological Activity

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine (commonly referred to as tetraamine) is a compound of significant interest due to its biological activity and potential implications in toxicology and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

This compound has the molecular formula C12H12N4O2C_{12}H_{12}N_{4}O_{2} and is classified as a dibenzo-p-dioxin derivative. Its structure contributes to its interaction with biological systems, particularly through mechanisms involving the aryl hydrocarbon receptor (AhR), which is pivotal in mediating the effects of various environmental pollutants.

Mechanisms of Biological Activity

Aryl Hydrocarbon Receptor (AhR) Interaction
The primary mechanism through which this compound exerts its biological effects is via activation of the AhR. This receptor is a transcription factor that regulates gene expression in response to environmental toxins. Upon binding with ligands such as tetraamine, AhR translocates to the nucleus and initiates transcription of target genes involved in xenobiotic metabolism and other physiological processes.

Effects on Gene Expression
Studies have shown that exposure to this compound can lead to alterations in the expression of genes associated with detoxification processes. For instance, it has been observed that high doses can significantly upregulate cytochrome P450 enzymes which are crucial for metabolizing various compounds including potential carcinogens .

Toxicological Profile

Acute Toxicity
Research indicates that this compound exhibits acute toxicity in various animal models. The lethal dose varies significantly among species; for example, guinea pigs show sensitivity at doses as low as 1 μg/kg while hamsters require over 1000 μg/kg for similar effects . Symptoms of toxicity include severe weight loss and immune suppression.

Chronic Effects
Chronic exposure has been linked to various health issues including immunotoxicity and carcinogenicity. Animal studies have suggested that long-term exposure can lead to increased risks of cancers such as liver and thyroid cancer due to its role in promoting oxidative stress and DNA damage .

Case Study 1: Immunotoxic Effects

A study involving rats exposed to this compound demonstrated a significant reduction in immune function. The findings indicated that even at low doses (10 times higher than background levels), there was a marked decrease in the ability of the immune system to respond to pathogens .

Case Study 2: Carcinogenic Potential

In a controlled study on mice subjected to long-term exposure to this compound through their diet, researchers observed a statistically significant increase in tumor formation. The study highlighted the compound's role in enhancing the carcinogenic effects of other chemicals present in the diet .

Data Tables

Study Type Species Dose (μg/kg) Observed Effects
Acute ToxicityGuinea Pig1Severe weight loss
Acute ToxicityHamster1000No significant effects observed
Chronic ExposureRat10Immune suppression
Long-term CarcinogenicMouseVariableIncreased tumor formation

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via cyclization reactions using precursors like dibenzo[b,e][1,4]dioxin-2,3,7,8-tetracarbonitrile (DDTC) under controlled thermal conditions (230°C for 18 hours). Purification involves recrystallization or column chromatography, with purity verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . For derivatives (e.g., carboxamide/sulfonamide groups), nucleophilic substitution or condensation reactions are employed, requiring inert atmospheres to prevent oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on powder X-ray diffraction (PXRD) to determine crystallinity and layer stacking, complemented by Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹). Electron microscopy (SEM/TEM) further resolves morphology, while computational modeling (DFT) validates bond angles and electronic properties .

Advanced Research Questions

Q. What role does this compound play in designing covalent organic frameworks (COFs)?

  • Methodological Answer : The compound serves as a nitrogen-rich ligand in metallophthalocyanine COFs (MPc-2DXI-COFs) , enabling π-conjugated networks for electrochemical sensing. Synthesis involves a one-pot micro-quinoline-assisted method, with COF stability tested via thermogravimetric analysis (TGA) and conductivity measured by cyclic voltammetry. Applications include ultrasensitive detection of heavy metals (e.g., Pb²⁺) with limits of detection (LOD) ≤ 0.1 nM .

Q. How do substituent effects (e.g., halogenation) alter the toxicity profile of dibenzo-p-dioxin derivatives compared to the tetraamine variant?

  • Methodological Answer : Halogenated analogs (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD) exhibit higher toxicity due to aryl hydrocarbon receptor (AhR) binding , measured via in vitro luciferase reporter assays. In contrast, the tetraamine derivative shows reduced bioaccumulation (log Kow ~1.4 vs. TCDD’s ~6.8) and lower acute toxicity (LD₅₀ > 100 mg/kg in rodents). Discrepancies in toxicity data require rigorous control of exposure routes (oral vs. dermal) and metabolic profiling using LC-MS/MS .

Q. What strategies resolve contradictions in environmental persistence data for dibenzo-p-dioxin derivatives?

  • Methodological Answer : Disparities arise from variable photodegradation rates (e.g., half-life in water: 2–200 days) and soil adsorption coefficients (Koc). Standardized OECD 307 guidelines are used to assess aerobic biodegradation, while gas chromatography-mass spectrometry (GC-MS) quantifies degradation products. For the tetraamine derivative, reduced halogen content decreases environmental persistence, but amine group reactivity may increase aquatic solubility (0.1–1.2 mg/L) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the electrochemical stability of tetraamine-based COFs?

  • Methodological Answer : Employ chronoamperometry at varying potentials (e.g., -0.5 to +1.0 V) to test redox stability in buffered electrolytes (pH 3–10). Use X-ray photoelectron spectroscopy (XPS) pre/post cycling to detect ligand oxidation or metal leaching. Statistical validation requires triplicate measurements with error bars ≤5% .

Q. What analytical approaches differentiate isomeric byproducts during tetraamine synthesis?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HR-MS) to distinguish isomers (e.g., 2,7- vs. 2,8-diamino derivatives) via exact mass differences (Δ < 0.001 Da). Pair with 2D NMR (COSY, NOESY) to resolve spatial proton-proton correlations. For quantification, develop HPLC methods with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Structure-Activity Relationships (SAR)

Q. How does amine group positioning influence the compound’s coordination chemistry in MOFs?

  • Methodological Answer : The 2,3,7,8-tetraamine configuration enables tetradentate binding with transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes. Compare coordination modes using extended X-ray absorption fine structure (EXAFS) spectroscopy. For MOF applications, ligand rigidity enhances framework porosity (BET surface area > 800 m²/g), while amine flexibility may reduce thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine
Reactant of Route 2
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.